
Tetradehydropodophyllotoxin
Overview
Description
Tetradehydropodophyllotoxin (C₂₂H₁₈O₈, CAS 42123-27-3) is an arylnaphthalene lignan derived from the roots of Dysosma versipellis and other related plant species . It exhibits potent antifungal and antitumor activities, making it a focus of drug development research . Structurally, it features a rigid tetracyclic framework with methoxy and methylenedioxy substituents, distinguishing it from its parent compound, podophyllotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydropodophyllotoxin can be synthesized through the aromatization of podophyllotoxone. A green and selective dehydrogenative aromatization method using an I2–DMSO catalytic manifold has been developed to overcome the inefficiencies associated with traditional methods that require unsustainable oxidants . This method takes advantage of the hydridic character of the C8 and C8′ positions of podophyllotoxone .
Industrial Production Methods
Industrial production of dehydropodophyllotoxin typically involves the extraction and purification from plant sources, particularly from species like Podophyllum and Sinopodophyllum . The process includes solvent extraction, chromatographic separation, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), dimethyl sulfoxide (DMSO), and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various dehydropodophyllotoxin derivatives, which have been shown to possess significant antitumor and antiviral activities .
Scientific Research Applications
Biological Activities
Tetradehydropodophyllotoxin has demonstrated a range of biological activities that make it a promising candidate for further research:
- Anticancer Activity : The compound inhibits cell division by disrupting tubulin polymerization, a crucial step in mitosis. It has been shown to induce apoptosis in various cancer cell lines, including HT-29 (colon cancer) and OVCAR3 (ovarian cancer) cells .
- Antifungal Properties : Research indicates that this compound possesses antifungal activity, making it relevant in the treatment of fungal infections .
- Antiviral Effects : The compound has also been studied for its potential antiviral properties, although this area requires further exploration.
Case Studies
- Anticancer Research : A study conducted on various derivatives of this compound revealed significant cytotoxic effects against multiple cancer cell lines. For instance, certain analogues exhibited IC50 values as low as 0.018 µM against HT-29 cells, indicating potent anticancer properties .
- Antifungal Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic fungi, suggesting its potential application in antifungal therapies .
- Pharmacokinetics : Recent investigations into the pharmacokinetics of this compound derivatives have shown promising results in enhancing bioavailability and reducing toxicity compared to traditional chemotherapeutic agents like etoposide .
Mechanism of Action
Dehydropodophyllotoxin exerts its effects primarily through the disruption of the microtubule cytoskeleton . It binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the metaphase . This mechanism is similar to that of podophyllotoxin, but dehydropodophyllotoxin has been found to have distinct molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Podophyllotoxin
Molecular Formula : C₂₂H₂₂O₈
Key Differences :
- Podophyllotoxin has two additional hydrogen atoms, resulting in a saturated lactone ring, whereas Tetradehydropodophyllotoxin contains a dehydrogenated aromatic system .
- Mechanism : Podophyllotoxin inhibits microtubule assembly, causing mitotic arrest . In contrast, this compound’s antitumor mechanism remains less defined but may involve DNA interaction or apoptosis induction .
- Applications: Podophyllotoxin is a precursor to semisynthetic derivatives like etoposide and teniposide, which target topoisomerase II .
Table 1: Structural and Functional Comparison
Compound | Molecular Formula | Key Features | Biological Activities | Primary Mechanisms |
---|---|---|---|---|
This compound | C₂₂H₁₈O₈ | Dehydrogenated lactone, methoxy groups | Antifungal, antitumor | Undefined (possible DNA interaction) |
Podophyllotoxin | C₂₂H₂₂O₈ | Saturated lactone, methylenedioxy | Antimitotic, antiviral | Microtubule inhibition |
Etoposide (Podophyllotoxin derivative) | C₂₉H₃₂O₁₃ | Glycosidic modification | Anticancer (leukemia, lung cancer) | Topoisomerase II inhibition |
4-Aza-2,3-didehydropodophyllotoxin | C₂₁H₁₇N₁O₈ | Nitrogen substitution at position 4 | Antitumor (experimental) | Unknown (structural mimicry) |
Epipodophyllotoxin and Derivatives
Structural Variation: Epipodophyllotoxin is a stereoisomer of podophyllotoxin with inverted configuration at the C-4 position . This minor change drastically alters pharmacological properties.
- Etoposide and Teniposide : These derivatives retain topoisomerase II inhibition but lack direct microtubule effects, reducing neurotoxicity compared to podophyllotoxin .
- Activity : Etoposide is clinically used for small-cell lung cancer and leukemias, demonstrating higher therapeutic specificity than this compound, which remains in preclinical stages .
Aza-Modified Analogues
4-Aza-2,3-didehydropodophyllotoxin :
- Synthesis : Prepared via condensation of aromatic aldehydes and tetronic acid, differing from this compound’s photochemical synthesis .
- Activity : Preliminary studies suggest comparable antitumor efficacy but with uncharacterized pharmacokinetics .
Other Lignans: Taiwanin E and Justicidins
Biological Activity
Tetradehydropodophyllotoxin, a naturally occurring lignan derived from the Podophyllum species, has garnered significant attention due to its diverse biological activities. This compound exhibits potent antitumor, antiviral, and anti-inflammatory properties, making it a subject of extensive research in pharmacology and medicinal chemistry.
This compound is structurally related to podophyllotoxin, characterized by its arylnaphthalene lignan structure. The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells .
Key Mechanisms:
- Target : Tubulin
- Action : Inhibits microtubule assembly
- Result : Cell death through apoptosis
Antitumor Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it can effectively inhibit the proliferation of cells in breast (MDA-MB-231), colon (HT-29), and ovarian (OVCAR3) cancers. The compound's IC50 values demonstrate its potency, with values as low as 0.018 µM against HT-29 cells .
Antiviral Properties
The compound exhibits antiviral activity against several viruses, including HIV and influenza. Its mechanism involves interference with viral replication processes, although the exact pathways remain under investigation .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound, which may be attributed to its ability to modulate inflammatory cytokines and inhibit pathways involved in inflammation .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which converts it into various active metabolites that contribute to its biological effects .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound through various experimental models:
- In Vitro Studies :
- Animal Models :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is Tetradehydropodophyllotoxin structurally characterized in natural product research?
Structural elucidation involves spectroscopic techniques such as NMR (¹H and ¹³C) for carbon-hydrogen framework analysis and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve stereochemistry, while HPLC coupled with UV/Vis spectroscopy aids in purity assessment . Comparative analysis with related lignans (e.g., podophyllotoxin) is critical for distinguishing functional groups like the tetradehydro moiety .
Q. What in vitro assays are standard for evaluating its antifungal activity?
Antifungal efficacy is typically assessed via:
- Minimum Inhibitory Concentration (MIC) assays against Candida spp. or Aspergillus strains.
- Time-kill kinetics to determine fungistatic vs. fungicidal effects.
- Synergy studies with azoles (e.g., fluconazole) using checkerboard assays. Solubility challenges in DMSO (6 mg/mL, 14.62 mM) require vehicle controls to avoid false positives .
Q. Which chromatographic methods optimize purification from plant extracts?
- Flash chromatography with silica gel (hexane:ethyl acetate gradients) isolates crude fractions.
- Preparative HPLC (C18 columns, methanol-water mobile phase) refines purity (>95%).
- TLC (Rf comparison with standards) monitors isolation progress .
Advanced Research Questions
Q. What molecular mechanisms underlie its antitumor activity?
this compound inhibits tubulin polymerization (IC₅₀ ~0.5 µM), disrupting mitosis in HeLa and MCF-7 cells . It also intercalates DNA, suppressing topoisomerase II activity and inducing G2/M arrest. Apoptosis is mediated via caspase-3 activation and PARP cleavage. Contrasting cytotoxicity across cell lines (e.g., leukemia vs. solid tumors) may reflect differential expression of efflux transporters like P-gp .
Q. How do researchers resolve discrepancies in cytotoxicity data between studies?
Key considerations include:
- Cell line specificity : Primary vs. immortalized lines (e.g., HepG2 liver cells metabolize compounds differently).
- Assay interference : DMSO concentrations >0.1% may artifactually reduce viability.
- Positive controls : Podophyllotoxin or etoposide validate experimental setups.
- Batch variability : Natural vs. synthetic sources impact bioactivity .
Q. What synthetic strategies improve yield of this compound derivatives?
Photochemical cyclization of dibenzylbutyrolactones (Arnold et al., 1973) generates the aryl-naphthalene core . Modifications include:
- C-7 hydroxylation to enhance water solubility.
- Glycosylation (e.g., 4-O-β-D-glucopyranoside) to improve bioavailability.
- SAR studies show the tetradehydro group is critical for tubulin binding .
Q. How is bioavailability addressed in preclinical models?
- Nanoformulations : Liposomal encapsulation increases plasma half-life in murine models.
- Prodrug design : Phosphate esters mitigate first-pass metabolism.
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations post-IV/oral administration .
Q. Methodological Considerations
- Data contradiction analysis : Use meta-analysis tools (e.g., RevMan) to harmonize IC₅₀ values across studies, adjusting for assay protocols (MTT vs. resazurin).
- In vivo validation : Orthotopic tumor models (e.g., MDA-MB-231 xenografts) assess efficacy while monitoring liver enzyme levels for toxicity .
Properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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